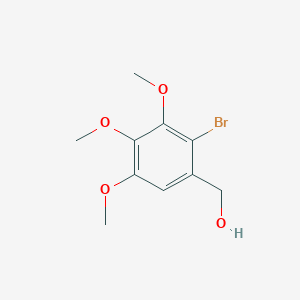
(2-Bromo-3,4,5-trimethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3,4,5-trimethoxyphenyl)methanol is an organic compound with the molecular formula C10H13BrO4 It is characterized by the presence of a bromine atom and three methoxy groups attached to a benzene ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,4,5-trimethoxyphenyl)methanol typically involves the bromination of 3,4,5-trimethoxybenzaldehyde followed by reduction. One common method includes:
Bromination: 3,4,5-trimethoxybenzaldehyde is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The choice of solvents, catalysts, and reaction conditions would be optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3,4,5-trimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be used in the presence of a suitable solvent like ethanol or water.
Major Products
Oxidation: 2-Bromo-3,4,5-trimethoxybenzaldehyde or 2-Bromo-3,4,5-trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxyphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-3,4,5-trimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3,4,5-trimethoxyphenyl)methanol and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division, making them potential anti-cancer agents . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- **2-Bromo-4,5-dimethoxyphenyl)methanol
- **3,4,5-Trimethoxyphenyl)methanol
- **2-Bromo-3,4,5-trimethoxybenzaldehyde
Uniqueness
(2-Bromo-3,4,5-trimethoxyphenyl)methanol is unique due to the combination of its bromine atom and three methoxy groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .
Properties
CAS No. |
73252-54-7 |
|---|---|
Molecular Formula |
C10H13BrO4 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
(2-bromo-3,4,5-trimethoxyphenyl)methanol |
InChI |
InChI=1S/C10H13BrO4/c1-13-7-4-6(5-12)8(11)10(15-3)9(7)14-2/h4,12H,5H2,1-3H3 |
InChI Key |
KGVIQWPEHZXJTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CO)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


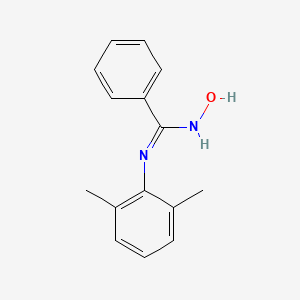
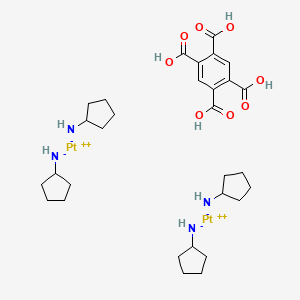
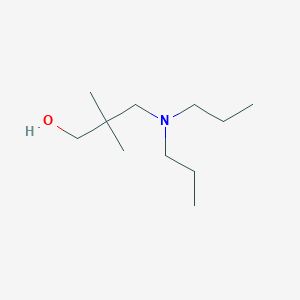
![{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid](/img/structure/B13998339.png)
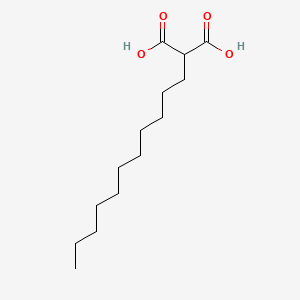

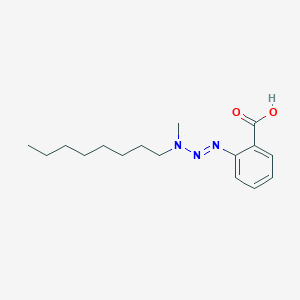
![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)


![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)
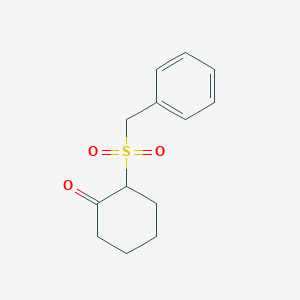

![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
